Molecular Weight Reduction vs. 5-Phenyl-1,3,4-Oxadiazole Analog: Compliance with Lead-Like Property Space
The target compound (C₁₈H₂₄N₄O₂, MW 328.4) is approximately 62 Da lighter than the corresponding 5‑phenyl analog (estimated C₂₃H₂₆N₄O₂, MW ~390.5), which is a direct consequence of replacing the phenyl ring on the oxadiazole with an isopropyl group [1]. This 62 Da reduction moves the compound from the upper boundary of 'lead-like' space (commonly defined as MW ≤ 350) to a more favorable position, whereas the 5‑phenyl analog exceeds the 350 Da threshold and falls into 'drug-like' space (MW ≤ 500) . For procurement decisions, a lower‑MW starting point offers greater headroom for subsequent synthetic elaboration without breaching property cut-offs during lead optimization.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 328.4 g/mol (C₁₈H₂₄N₄O₂) |
| Comparator Or Baseline | 5-Phenyl analog: ~390.5 g/mol (estimated C₂₃H₂₆N₄O₂) |
| Quantified Difference | ~62 Da reduction (approx. 16% lower MW) |
| Conditions | Calculated from molecular formula comparison; 5-phenyl analog formula inferred from Sharma et al. 2019 scaffold where oxadiazole 5-position bears phenyl instead of isopropyl |
Why This Matters
A 62 Da lower molecular weight improves the compound's positioning within lead-like property space (MW ≤ 350) and provides greater headroom for subsequent analog expansion without exceeding standard oral drug-likeness thresholds.
- [1] Sharma P, Tripathi A, Tripathi PN, Singh SS, Singh SP, Shrivastava SK. Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chem Neurosci. 2019;10(10):4361-4384. doi:10.1021/acschemneuro.9b00430. (5-phenyl-1,3,4-oxadiazole scaffold used as structural reference for comparator molecular formula estimation.) View Source
